N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine
Description
N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C15H19NO2 It is known for its unique structure, which includes a cyclohexene ring and a benzo[d][1,3]dioxole moiety
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-N-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C15H19NO2/c1-16(10-12-5-3-2-4-6-12)13-7-8-14-15(9-13)18-11-17-14/h2-3,7-9,12H,4-6,10-11H2,1H3 |
InChI Key |
HZDUJXOZDICNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCC=CC1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with benzo[d][1,3]dioxole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent, with some derivatives showing potent growth inhibition properties against cancer cell lines.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies related to its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The compound may interact with cellular proteins and enzymes, leading to the modulation of signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohex-3-en-1-ylmethyl)-2H-1,3-benzodioxol-5-amine: A similar compound with slight structural differences.
Benzo[d][1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine: Another related compound with a similar core structure.
Uniqueness
N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine is unique due to its specific combination of a cyclohexene ring and a benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties
Biological Activity
N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine, also known by its CAS number 510764-83-7, is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 247.30 g/mol. The compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 510764-83-7 |
| Molecular Formula | C14H17N2O2 |
| Molecular Weight | 247.30 g/mol |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects including:
- Antidepressant Activity : Some studies suggest that derivatives of benzo[d][1,3]dioxole may influence neurotransmitter systems linked to mood regulation.
- Anxiolytic Effects : Compounds in this class have been observed to reduce anxiety-like behaviors in animal models.
- Neuroprotective Properties : There is emerging evidence that these compounds can protect neuronal cells from oxidative stress and apoptosis.
The proposed mechanisms through which this compound exerts its effects include:
- Dopaminergic and Serotonergic Modulation : Similar compounds have been shown to interact with dopamine and serotonin receptors, which are critical in mood regulation.
Case Studies
Several studies have explored the biological activity of related compounds. For example:
Case Study 1: Neuroprotective Effects
In a study involving neuroprotection against oxidative stress, a benzo[d][1,3]dioxole derivative demonstrated significant reductions in cell death rates in neuronal cultures exposed to harmful agents. The mechanism was attributed to the compound's ability to scavenge free radicals and enhance antioxidant enzyme activity.
Case Study 2: Anxiolytic Activity
A behavioral study on rodents indicated that administration of a related compound resulted in reduced anxiety-like behavior in the elevated plus maze test. This effect was linked to alterations in serotonin receptor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
